![molecular formula C9H10N2 B1628138 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine CAS No. 680859-99-8](/img/structure/B1628138.png)
1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine
Overview
Description
1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine is a nitrogen-containing heterocyclic compound . It’s a derivative of pyrrole and pyrrolidine . The molecular formula is C7H6N2 and the molecular weight is 118.139 .
Synthesis Analysis
The synthesis of 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine derivatives has been reported in various studies . These studies have used different synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine includes a pyrrole ring and a pyridine ring . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine derivatives have shown potent activities in various chemical reactions . For instance, they have exhibited potent activities against FGFR1, 2, and 3 .Scientific Research Applications
Synthesis and Chemical Reactions
1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine and its derivatives have been explored in various synthetic reactions. For instance, pyridine reacts with hexachloroacetone to produce indolizines, a type of heterocyclic compound. Similarly, quinoline and N-methylimidazole undergo reactions to form distinct pyrrolo compounds (Yavari, Sabbaghan, & Hossaini, 2006). Additionally, pyrrolo[1,2-c]thiazole, generated by dehydration of a specific dimethyl pyrrolo derivative, acts as a thiocarbonyl ylide in cycloaddition reactions (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).
Pharmacological Evaluation
In the field of pharmacology, pyrrolo and pyrido analogues have been synthesized and evaluated for their inotropic activity. For example, compounds like N,N-dimethyl-6,7,8,9-tetrahydro-3H,10H-pyrrolo[3,2-a] carbazol-7-amine were investigated for their potential cardiotonic effects, contributing to the understanding of ligand-receptor interactions through hydrogen-bond formation (Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986).
Molecular Crystals and Proton-Transfer Reactions
1H-pyrrolo[3,2-h]quinoline and similar molecules are significant in studying proton-transfer reactions. Their hydrogen bond donor and acceptor groups lead to the formation of cyclic dimers in crystal structures. High-pressure behavior of these molecular crystals under compression reveals insights into intermolecular and intramolecular hydrogen bonding dynamics (Kurzydłowski, Chumak, Rogoża, & Listkowski, 2021).
Electrochemical Oxidative Polymerization
The regiochemistry of electrochemical oxidative polymerization of pyrrolo derivatives has been explored using isomeric dimethyl derivatives. This research helps in understanding the coupling mechanisms and conductivity properties of polymers derived from these compounds (Berlin, Pagani, Schiavon, & Zotti, 1990).
Novel Synthesis Methods
Efficient and novel synthesis methods have been developed for N-heterocycle-fused quinoxalines, involving 1H-pyrrolo[3,2-c]quinolines. This represents a green chemistry approach using dimethyl sulfoxide both as a reactant and solvent, broadening the scope of synthesis techniques in organic chemistry (Xie, Zhang, Li, Gong, Han, Liu, & Ma, 2017).
Future Directions
The future directions for the research on 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine could involve further exploration of its therapeutic potential . More research is needed to clearly understand its mechanism of action and to determine the relationship between the chemical structure of imides and their analgesic and sedative properties .
properties
IUPAC Name |
1,2-dimethylpyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-5-8-6-10-4-3-9(8)11(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZZRIPJDDRDAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609922 | |
Record name | 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
680859-99-8 | |
Record name | 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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